

# Off-target effects and receptor binding profile of Org 25935

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Compound of Interest		
Compound Name:	Org 25935	
Cat. No.:	B1677470	Get Quote

## **Technical Support Center: Org 25935**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of **Org 25935**. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols for relevant assays.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Org 25935**?

**Org 25935**, also known as SCH-900435, is a selective inhibitor of the glycine transporter 1 (GlyT-1).[1] Its primary mechanism is to block the reuptake of glycine from the synaptic cleft, thereby increasing the extracellular concentration of glycine. This enhancement of glycinergic neurotransmission is the basis for its investigated therapeutic effects.

Q2: What are the known on-target effects of **Org 25935**?

By inhibiting GlyT-1, **Org 25935** potentiates the action of glycine at its receptors. Glycine is an obligatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for glutamatergic neurotransmission, synaptic plasticity, and cognitive functions. Therefore, the ontarget effects of **Org 25935** are primarily mediated through the modulation of NMDA receptor activity. In preclinical studies, it has been shown to have analgesic and anticonvulsant effects, and it can counteract the effects of the dissociative drug ketamine.[1]







Q3: What are the reported off-target effects and side effects of Org 25935 in clinical trials?

While a comprehensive public screening of **Org 25935** against a wide panel of off-target receptors is not readily available, clinical trials have reported several adverse effects. These are presumed to be off-target effects or consequences of excessive on-target activity. The most commonly reported side effects include:

- Dizziness
- Drowsiness/Sedation
- Transient and reversible visual disturbances[2]
- Fatique

In a study with a specific strain of rats (Alko-Alcohol rats), strong CNS-depressive effects were observed.

Q4: I am observing unexpected sedative effects in my animal model. What could be the cause?

Unexpected sedation could be due to several factors. Firstly, consider the dose of **Org 25935**. Higher doses may lead to exaggerated pharmacological effects or off-target interactions. Secondly, the animal model itself is a critical factor. As noted, Alko-Alcohol rats showed pronounced CNS-depressive effects, suggesting a pharmacogenetic variability in the response to the compound. It is advisable to perform dose-response studies in your specific animal model to identify a therapeutic window with minimal sedative effects.

Q5: My in vitro assay is showing inconsistent results. What are some common troubleshooting steps?

Inconsistent results in in vitro assays with **Org 25935** can arise from several sources. Here are a few troubleshooting tips:

 Compound Solubility: Ensure that Org 25935 is fully dissolved in your assay buffer. Poor solubility can lead to variability in the effective concentration.



- Assay Conditions: GlyT-1 activity is dependent on sodium and chloride ions. Verify the ionic strength of your buffers.
- Cell Health: If using a cell-based assay, ensure the cells are healthy and have a consistent passage number.
- Controls: Always include appropriate positive and negative controls in your experiments. For GlyT-1 inhibition, a known inhibitor like sarcosine can be used as a positive control.

### **Receptor Binding Profile**

A comprehensive, publicly available off-target receptor binding profile for **Org 25935** with quantitative affinity values ( $K_i$  or  $IC_{50}$ ) across a broad range of receptors is not available in the peer-reviewed literature. The primary target has been well-characterized.

Target	Action	Affinity (K <sub>i</sub> )	Species	Notes
Glycine Transporter 1 (GlyT-1)	Inhibitor	High Affinity (Specific values not publicly detailed)	Human, Rat	Org 25935 is highly selective for GlyT-1 over GlyT-2.

## **Experimental Protocols**

## **Protocol: Radioligand Binding Assay for GlyT-1**

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for GlyT-1.

#### Materials:

- Cell membranes prepared from cells expressing GlyT-1 (e.g., CHO or HEK293 cells)
- Radioligand: [3H]-(N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine ([3H]NFPS)
- Wash Buffer: 50 mM Tris-HCl, pH 7.4



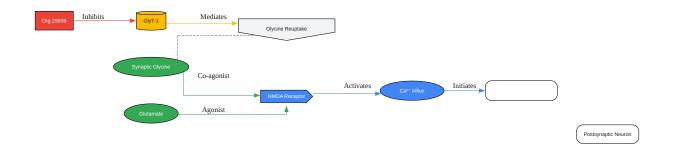
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl<sub>2</sub>,
   1.2 mM MgCl<sub>2</sub>
- Non-specific binding control: A high concentration of a known GlyT-1 inhibitor (e.g., 10  $\mu$ M NFPS)
- Test compound (Org 25935 or other inhibitors) at various concentrations
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail and scintillation counter

### Procedure:

- Membrane Preparation: Thaw the GlyT-1 expressing cell membranes on ice. Homogenize and dilute to the desired concentration in ice-cold assay buffer.
- Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a final concentration close to its Kd, e.g., 5-10 nM [³H]NFPS), and either the test compound, buffer (for total binding), or the non-specific binding control.
- Initiate Reaction: Add the diluted cell membranes to each well to start the binding reaction.
- Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
- Termination: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC<sub>50</sub>. Calculate the K<sub>i</sub> using the Cheng-Prusoff equation.



## Visualizations Signaling Pathway of Org 25935 Action



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Caption: Mechanism of **Org 25935** action via GlyT-1 inhibition and NMDA receptor modulation.

## Experimental Workflow: Troubleshooting Inconsistent In Vitro Results

Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results.

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### References

• 1. ORG-25935 - Wikipedia [en.wikipedia.org]



- 2. The selective glycine uptake inhibitor org 25935 as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial PubMed [pubmed.ncbi.nlm.nih.gov]
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